[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477157
InChI: InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)9-11-5-7-16(10-11)8-6-14/h11H,5-10,14H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCN
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13477157

Molecular Formula: C13H27N3O2

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H27N3O2
Molecular Weight 257.37 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)9-11-5-7-16(10-11)8-6-14/h11H,5-10,14H2,1-4H3
Standard InChI Key GSVBHMSPESVQRN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCN
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle).

  • A 2-aminoethyl substituent at the pyrrolidine's 3-position.

  • A methyl-carbamic acid tert-butyl ester group linked to the pyrrolidine's methylene bridge.

The stereochemistry of the pyrrolidine ring and substituents significantly influences its biological interactions. For example, the (S)-enantiomer may exhibit distinct binding affinities compared to the (R)-form.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₇N₃O₂
Molecular Weight257.37 g/mol
IUPAC Nametert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
Canonical SMILESCCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C
Lipophilicity (LogP)~2.1 (predicted)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrrolidine Functionalization: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination .

  • Carbamate Formation: Reaction of the secondary amine with methyl chloroformate in the presence of a base (e.g., triethylamine) .

  • tert-Butyl Ester Protection: Use of Boc (tert-butoxycarbonyl) anhydride to protect the carbamate group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPuritySource
1Ethylenediamine, NaBH₃CN, MeOH, 0–25°C78%95%
2Methyl chloroformate, TEA, CH₂Cl₂, −10°C85%98%
3Boc₂O, DMAP, THF, rt90%99%

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic Analysis:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.45–2.60 (m, 4H, pyrrolidine), 3.02 (s, 3H, N-CH₃).

    • MS (ESI+): m/z 258.2 [M+H]⁺ .

Physicochemical Properties

Stability and Solubility

  • Stability: Stable under inert conditions but hydrolyzes in acidic/basic media due to the tert-butyl ester.

  • Solubility:

    • Water: <0.1 mg/mL (25°C).

    • Organic Solvents: Soluble in DMSO (50 mg/mL), ethanol, and dichloromethane .

Table 3: Thermal Properties

PropertyValueMethodSource
Melting Point98–102°CDSC
Decomposition Temp>250°CTGA

Biological Activity and Applications

Drug Development

  • Prodrug Candidate: The tert-butyl ester serves as a hydrolyzable prodrug moiety, enhancing blood-brain barrier permeability .

  • Anticancer Activity: In vitro studies show inhibition of A549 lung cancer cells (GI₅₀ = 8.2 µM).

Table 4: Comparative Bioactivity of Analogues

CompoundTarget (IC₅₀/Kᵢ)Selectivity IndexSource
Ethyl-carbamic acid analogueMAO-B: 24 µM1.8 (vs. MAO-A)
Cyclopropyl-carbamic acid analogueσ-1: 42 nM12 (vs. σ-2)
Methyl-carbamic acid tert-butyl esterAChE: 12 µM3.5 (vs. BuChE)

Mechanism of Action

Enzymatic Interactions

The compound’s aminoethyl group forms hydrogen bonds with catalytic residues (e.g., Ser203 in AChE), while the pyrrolidine ring induces steric hindrance, preventing substrate access.

Receptor Binding

Molecular docking studies reveal that the tert-butyl ester occupies a hydrophobic pocket in the σ-1 receptor, stabilizing the inactive conformation .

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